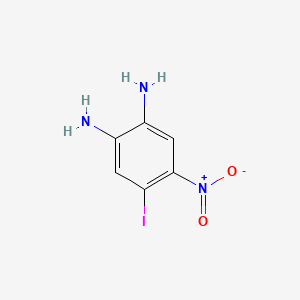

4-Iodo-5-nitrobenzene-1,2-diamine

Description

Historical Context and Significance of Benzene-1,2-diamine Derivatives in Organic Synthesis

Benzene-1,2-diamine, also known as o-phenylenediamine (B120857), has long been recognized as a crucial starting material in organic synthesis. wikipedia.org Its derivatives are instrumental in the construction of a wide array of heterocyclic systems, most notably benzimidazoles. thieme-connect.comencyclopedia.pubresearchgate.net The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine or its substituted analogues with various carbonyl compounds, such as aldehydes and carboxylic acids. thieme-connect.comsemanticscholar.org This class of compounds is of significant interest due to their presence in various pharmacologically active agents. researchgate.net

The historical development of synthetic methodologies, like the Phillips-Ladenburg and Weidenhagen reactions, has facilitated the creation of a vast library of benzimidazole (B57391) derivatives from o-phenylenediamines. semanticscholar.org These methods highlight the versatility of the benzene-1,2-diamine core in building complex molecular frameworks. semanticscholar.org Furthermore, derivatives of o-phenylenediamine have been explored for applications in materials science, for instance, as corrosion inhibitors, where they form protective layers on metal surfaces. nih.govscite.ai The ability to introduce various functional groups onto the benzene (B151609) ring of o-phenylenediamine allows for the fine-tuning of the resulting molecule's properties, a principle that is central to the utility of compounds like 4-Iodo-5-nitrobenzene-1,2-diamine.

Structural Framework and Naming Convention of this compound within Aromatic Diamines

The systematic naming of substituted benzene derivatives follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). For a disubstituted benzene, the positions of the substituents are indicated by numbers. byjus.com In the case of "this compound," the parent molecule is benzene-1,2-diamine, indicating a benzene ring with two amino (-NH2) groups at positions 1 and 2. wikipedia.org The substituents are an iodine atom at position 4 and a nitro group (-NO2) at position 5.

The prefixes "ortho-" (o-), "meta-" (m-), and "para-" (p-) are commonly used for 1,2-, 1,3-, and 1,4-disubstituted benzenes, respectively. byjus.compressbooks.publibretexts.org However, for polysubstituted benzenes, a numerical system is employed to unambiguously define the location of each substituent. byjus.com The numbering of the benzene ring is done in a way that gives the substituents the lowest possible locants.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H6IN3O2 |

| Synonyms | 4-Iodo-5-nitro-1,2-phenylenediamine |

The structure of this compound is characterized by a benzene ring with two adjacent amino groups, which can act as nucleophiles in various reactions. The presence of an electron-withdrawing nitro group and a halogen atom (iodine) significantly influences the electronic properties of the aromatic ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Current Research Landscape and Emerging Trends Pertaining to this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate. The presence of multiple reactive sites—the two amino groups, the iodine atom, and the nitro group—allows for a variety of chemical modifications.

A significant area of investigation is the use of this compound in the synthesis of substituted benzimidazoles. The condensation of the diamine moiety with aldehydes or carboxylic acids can lead to the formation of a benzimidazole ring, with the iodo and nitro groups providing handles for further functionalization. These resulting benzimidazole derivatives are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

The reduction of the nitro group to an amino group is another common transformation, leading to a triamine derivative that can be used to synthesize more complex heterocyclic systems. The iodine atom can participate in various cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This versatility makes this compound a valuable building block for creating diverse molecular architectures.

Scope and Objectives of Academic Research on this compound

The primary objectives of academic research centered on this compound can be summarized as follows:

Development of Novel Synthetic Methodologies: Researchers aim to explore and optimize new synthetic routes to and from this compound. This includes investigating more efficient and environmentally friendly reaction conditions.

Synthesis of Novel Heterocyclic Compounds: A major goal is to utilize this compound as a precursor for the synthesis of new and complex heterocyclic structures, particularly substituted benzimidazoles and other related systems. The unique substitution pattern of the starting material allows for the creation of derivatives that would be difficult to access through other synthetic pathways.

Exploration of Material Properties: Research is also directed towards synthesizing new materials, such as polymers or organic dyes, derived from this compound. The electronic properties conferred by the iodo and nitro groups can be exploited to develop materials with specific optical or electronic characteristics.

Investigation of Structure-Activity Relationships: In the context of medicinal chemistry, the synthesis of a library of compounds derived from this compound allows for the study of how different functional groups and their positions on the molecular scaffold influence biological activity.

Properties

CAS No. |

113269-12-8 |

|---|---|

Molecular Formula |

C6H6IN3O2 |

Molecular Weight |

279.037 |

IUPAC Name |

4-iodo-5-nitrobenzene-1,2-diamine |

InChI |

InChI=1S/C6H6IN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

InChI Key |

DNNIMMQNVXHTRS-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])I)N)N |

Synonyms |

4-Iodo-5-nitrobenzene-1,2-diaMine |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Iodo 5 Nitrobenzene 1,2 Diamine

Precursor Selection and Initial Aromatic Substitution Pathways

Information regarding the specific starting materials and substitution strategies for synthesizing 4-Iodo-5-nitrobenzene-1,2-diamine is not available. While the synthesis of the parent compound, 4-nitro-1,2-phenylenediamine, is well-established, typically starting from the partial reduction of 2,4-dinitroaniline (B165453), the subsequent or prior introduction of an iodine atom at the required position is not described. orgsyn.orgnih.govchemicalbook.comsigmaaldrich.com

Halogenation Procedures for the Iodo Group Incorporation

No specific methods for the direct iodination of 4-nitro-1,2-phenylenediamine to achieve the desired 4-iodo isomer have been published. The directing effects of the two amino groups and the nitro group on the aromatic ring make the selective introduction of iodine at the C-4 position a complex challenge that has not been addressed in the available literature.

Nitration Techniques for Selective Nitro Group Placement

Similarly, there are no documented procedures for the selective nitration of an iodinated benzene-1,2-diamine precursor to yield the 5-nitro isomer. The synthesis of related compounds like 1-iodo-4-nitrobenzene (B147127) is known, often proceeding from the diazotization of 4-nitroaniline (B120555) followed by a Sandmeyer-type reaction with potassium iodide. echemi.comstackexchange.comchemicalbook.com However, building the complete this compound structure from such a precursor is not documented.

Amine Group Introduction and Reduction Strategies for Diamine Formation

General methods for forming diamines, such as the reduction of dinitro compounds, are widely known. For instance, the synthesis of 4-nitro-1,2-phenylenediamine involves the selective reduction of one nitro group of 2,4-dinitroaniline using reagents like ammonium (B1175870) sulfide (B99878) or hydrazine (B178648) hydrate (B1144303) with a palladium on carbon catalyst. orgsyn.orgchemicalbook.com However, the application of these methods to a precursor already containing both iodo and nitro substituents at the required positions has not been reported.

Multi-step Synthetic Routes for this compound

The absence of information on individual reaction steps logically extends to a lack of complete, multi-step synthetic protocols for the target compound.

Conventional Laboratory-Scale Synthesis Protocols

A search of chemical literature and synthesis databases yielded no conventional, laboratory-scale protocols for the preparation of this compound.

Optimized and High-Yield Synthetic Pathways

No optimized or high-yield synthetic pathways for this compound are available in the public domain, including patent literature and process chemistry articles.

Considerations for Regioselectivity in Aromatic Diamine Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The outcome of the electrophilic iodination of the 4-nitro-o-phenylenediamine (B140028) intermediate is dictated by the electronic properties of the existing amino (-NH₂) and nitro (-NO₂) groups.

Amino Groups (-NH₂): These are powerful activating groups and are ortho-, para-directors. This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to electrophilic attack at these sites.

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming groups to the positions meta to itself.

In the 4-nitro-o-phenylenediamine intermediate, the substituents are at positions 1 (-NH₂), 2 (-NH₂), and 4 (-NO₂). The combined directing effects are as follows:

The amino group at C-1 directs to positions 2 (blocked), 4 (blocked), and 6.

The amino group at C-2 directs to positions 1 (blocked), 3, and 5.

The nitro group at C-4 directs to positions 2 (blocked) and 6.

The activating influence of the two amino groups far outweighs the deactivating effect of the nitro group. The positions most strongly activated for electrophilic attack are C-3, C-5, and C-6. Of these, position C-5 is para to the amino group at C-2 and meta to the amino group at C-1. Position C-3 is ortho to the amino group at C-2. Position C-6 is ortho to the amino group at C-1. Generally, para-substitution is sterically favored over ortho-substitution. Therefore, the C-5 position is the most probable site for iodination, leading to the selective formation of the target compound, this compound.

Alternative and Green Chemistry Approaches to Aromatic Diamine Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methods. nih.gov Several green chemistry approaches are applicable to the synthesis of aromatic diamines.

Catalytic Methods in Diamine Synthesis

Catalytic methods offer high efficiency and selectivity, often reducing the need for stoichiometric reagents.

Catalytic C-H Amination: Direct C-H amination is an advanced strategy that avoids the need for pre-functionalized substrates. nih.govnih.gov Rhodium-catalyzed C-H insertion reactions, for example, can be used to form cyclic intermediates from sulfamate (B1201201) esters, which can then be reduced to yield 1,2-diamines. nih.gov This approach provides a pathway to differentially protected diamines with high chemoselectivity. nih.gov

Reductive Amination: The reduction of nitro groups is a fundamental method for preparing aromatic amines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common industrial process. However, for compounds with multiple reducible groups, achieving selectivity can be challenging, sometimes leading to complex product mixtures. mdpi.com In some cases, reagents like tin(II) chloride provide a more controlled reduction of aromatic nitro groups to form the desired diamines. mdpi.com

Dehydrogenative Coupling: Acceptorless dehydrogenative coupling reactions, catalyzed by complexes of metals like manganese, can be used to synthesize substituted benzimidazoles directly from aromatic diamines and alcohols. acs.org This methodology involves the formation of C-N bonds and represents a highly atom-economical approach to related heterocyclic structures.

Microwave-Assisted Synthesis of Aromatic Diamines

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly increase the temperature of a reaction mixture. rsc.org This technique offers several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often, cleaner reactions with fewer byproducts. nih.govrasayanjournal.co.in

In the context of aromatic diamine synthesis, microwaves can be applied to various steps, such as nucleophilic aromatic substitution (amination) of activated aryl halides and for electrophilic substitution reactions like iodination. mdpi.comnih.govsciforum.net For instance, the iodination of aromatic amines, a key step in the proposed synthesis of the title compound, has been shown to be significantly accelerated by microwave irradiation. mdpi.com

| Reaction | Conventional Heating (Time) | Microwave Heating (Time) | Yield (%) | Reference |

| Amination of 2,4-Dichloronitrobenzene | 12-24 hours | 10 minutes | ~95-100% | nih.gov |

| Iodination of 4-methylaniline | 240 minutes | 20 minutes | 65% | mdpi.com |

| Iodination of 4-aminobenzoic acid | 120 minutes | 10 minutes | 79% | mdpi.com |

Flow Chemistry Applications in the Production of Substituted Benzene-1,2-diamines

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages for safety, control, and scalability, particularly for hazardous reactions like nitration. vapourtec.comewadirect.com Aromatic nitration is a classic electrophilic substitution that is often highly exothermic and can lead to runaway reactions in traditional batch reactors. beilstein-journals.org

By using microreactors or other continuous flow systems, chemists can achieve superior control over reaction parameters such as temperature, pressure, and stoichiometry. beilstein-journals.orgresearchgate.net The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, preventing the formation of hot spots and reducing the risk of over-nitration or decomposition. vapourtec.comresearchgate.net This enhanced control can lead to higher selectivity, improved yields, and a significantly better safety profile, making it a powerful green technology for producing nitroaromatic intermediates required for the synthesis of compounds like this compound. vapourtec.comresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of aromatic diamines and their nitro-substituted precursors requires specific techniques to ensure product purity and stability. Aromatic diamines, particularly o-phenylenediamines, are susceptible to air oxidation, which can cause them to darken and form impurities. orgsyn.org

Recrystallization: This is a primary method for purifying solid intermediates and the final product. The choice of solvent is crucial. For nitro-substituted anilines and diamines, alcoholic solvents or mixtures like ethanol/water are often effective. rochester.edu The crude product is dissolved in a minimum amount of hot solvent, filtered to remove insoluble impurities, and then allowed to cool slowly to form crystals.

Use of Reducing Agents: To prevent oxidation during purification, a small amount of a mild reducing agent, such as sodium hydrosulfite (Na₂S₂O₄), is often added to the solution. orgsyn.org This is particularly important when working with o-phenylenediamines, as it helps to maintain their colorless or faintly yellow crystalline form. orgsyn.org

Acid-Base Extraction: Purification can also involve converting the diamine into its hydrochloride salt. The crude diamine can be dissolved in dilute hydrochloric acid, treated with decolorizing charcoal to remove colored impurities, and then filtered. orgsyn.org The free diamine is then reprecipitated by adding a base, such as ammonium hydroxide. orgsyn.org This process can effectively separate the basic diamine from non-basic impurities.

Chromatography: While recrystallization is often preferred, column chromatography can be used for difficult separations or for purifying small quantities. However, some nitro compounds can be unstable on silica (B1680970) gel, potentially leading to decomposition. reddit.com Careful selection of the stationary phase and eluent system is necessary.

For intermediates like 2,4-dinitroaniline, simple recrystallization from a suitable solvent is typically sufficient. For the final product, a combination of these techniques, such as recrystallization from an ethanol/water mixture in the presence of a stabilizer like sodium hydrosulfite, would likely yield a pure, stable product.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Iodo 5 Nitrobenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable method for elucidating the precise connectivity and environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, a complete structural assignment of 4-Iodo-5-nitrobenzene-1,2-diamine can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two amine groups. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The nitro group (-NO₂) is a strong electron-withdrawing group, causing a downfield shift (to higher ppm values) of adjacent protons. The amino groups (-NH₂) are electron-donating, leading to an upfield shift (to lower ppm values). The iodine atom exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

In a typical deuterated solvent like DMSO-d₆, the aromatic region would likely display two singlets or two doublets with very small coupling constants, corresponding to the protons at positions 3 and 6. The proton at C-3, being ortho to both an amino and a nitro group, and the proton at C-6, being ortho to an amino group and meta to the nitro group, will have distinct chemical environments. The amine protons would typically appear as broad singlets, and their chemical shift can be variable due to hydrogen bonding and exchange with residual water in the solvent. pdx.edulibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-3 | ~7.5 - 8.0 | s (or d, small J) | Downfield due to proximity to the nitro group. |

| H-6 | ~6.5 - 7.0 | s (or d, small J) | Upfield relative to H-3 due to the influence of two adjacent amino groups. |

| -NH₂ (at C-1) | ~5.0 - 6.0 | br s | Chemical shift is concentration and solvent dependent. |

Note: These are estimated values based on known substituent effects. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts are determined by the nature of the attached substituents.

C-I (C-4): The carbon atom bonded to iodine will exhibit a signal at a relatively upfield position compared to other substituted carbons due to the heavy atom effect of iodine.

C-NO₂ (C-5): The carbon attached to the nitro group will be significantly deshielded and appear at a downfield chemical shift.

C-NH₂ (C-1 and C-2): The carbons bonded to the amino groups will be shielded and appear at relatively upfield positions.

C-H (C-3 and C-6): The chemical shifts of these carbons will be influenced by the adjacent substituents.

A study on a series of nitrobenzene-1,2-diamines provides a basis for predicting these shifts. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-1 | ~140 - 145 | Attached to an amino group. |

| C-2 | ~135 - 140 | Attached to an amino group. |

| C-3 | ~115 - 120 | Influenced by adjacent -NH₂ and -NO₂ groups. |

| C-4 | ~90 - 95 | Shielded due to the heavy iodine atom. |

| C-5 | ~150 - 155 | Deshielded by the electron-withdrawing nitro group. |

Note: These are estimated values based on known substituent effects and data from related compounds. researchgate.netrsc.org

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a weak cross-peak might be observed between the aromatic protons H-3 and H-6 if there is a small four-bond coupling (⁴JHH). The primary use would be to confirm the absence of significant ortho or meta couplings, consistent with the proposed substitution pattern. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹JCH). It would show a cross-peak between the ¹H signal for H-3 and the ¹³C signal for C-3, and another between H-6 and C-6. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH), which is vital for mapping the connectivity of the entire molecule, including quaternary carbons. youtube.com Key expected HMBC correlations for this compound would include:

H-3 correlating to C-1, C-2, C-4, and C-5.

H-6 correlating to C-1, C-2, C-4, and C-5.

Amine protons correlating to the adjacent aromatic carbons (C-1, C-2, C-3, C-6).

These correlations would provide definitive evidence for the placement of the iodo, nitro, and diamine substituents on the benzene ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the N-H, N-O, and aromatic C-H and C=C bonds.

Amine (-NH₂) Group: The N-H stretching vibrations typically appear as two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretches. The N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group: The nitro group exhibits two strong, characteristic stretching bands: the asymmetric stretch (νas) typically between 1500-1570 cm⁻¹ and the symmetric stretch (νs) between 1300-1370 cm⁻¹. spectroscopyonline.com

Aromatic Ring: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ range and are indicative of the substitution pattern.

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Amine | ~3450 - 3500 | Medium-Strong (IR) |

| N-H Symmetric Stretch | Amine | ~3350 - 3400 | Medium-Strong (IR) |

| Aromatic C-H Stretch | Aromatic | ~3050 - 3150 | Medium-Weak |

| N-H Bend (Scissoring) | Amine | ~1620 - 1650 | Strong (IR) |

| Aromatic C=C Stretch | Aromatic | ~1580 - 1610 | Medium-Strong |

| NO₂ Asymmetric Stretch | Nitro | ~1510 - 1550 | Very Strong (IR) |

| Aromatic C=C Stretch | Aromatic | ~1450 - 1490 | Medium-Strong |

| NO₂ Symmetric Stretch | Nitro | ~1330 - 1360 | Very Strong (IR) |

| C-N Stretch | Aryl-Amine | ~1250 - 1340 | Medium-Strong |

Note: These are general ranges and can be influenced by the specific molecular structure and intermolecular interactions. spectroscopyonline.comresearchgate.netdtic.mil

In the solid state and in concentrated solutions, this compound is expected to exhibit significant intermolecular and potentially intramolecular hydrogen bonding. These interactions can be effectively studied using IR spectroscopy. The N-H stretching frequencies are particularly sensitive to hydrogen bonding. researchgate.net

In a non-polar solvent at high dilution, sharp N-H stretching bands corresponding to "free" (non-hydrogen-bonded) amino groups would be observed. As the concentration increases, or in the solid state, the formation of hydrogen bonds (N-H···O₂N or N-H···N) causes the N-H stretching bands to broaden and shift to lower wavenumbers (a red shift). The magnitude of this shift is related to the strength of the hydrogen bond.

Studies on the closely related 4-nitrobenzene-1,2-diamine have shown that it forms a pleated-sheet hydrogen-bonded two-dimensional structure in the solid state, involving both N-H···O and N-H···N interactions. researchgate.netcdnsciencepub.com It is highly probable that this compound would engage in similar strong hydrogen bonding networks, where the oxygen atoms of the nitro group act as primary hydrogen bond acceptors. The presence of the bulky iodine atom might introduce steric effects that could subtly alter the packing and the specifics of the hydrogen-bonding motifs compared to its non-iodinated analog.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrobenzene-1,2-diamine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) offers the precise measurement of a molecule's mass, which is crucial for confirming its elemental composition. For this compound, the molecular formula is established as C₆H₆IN₃O₂. chemsrc.com This composition leads to a calculated molecular weight of approximately 279.04 g/mol . chemsrc.com HRMS techniques, such as those employing a time-of-flight (TOF) analyzer with electrospray ionization (ESI), can provide an exact mass measurement, confirming the compound's identity with high confidence. beilstein-journals.org A study involving a related compound, 1,2-diamino-4-iodo-5-nitrobenzene, reported a mass-to-charge ratio (m/z) of 279, which corresponds to the molecular ion and was observed as the base peak in the mass spectrum. clockss.org

Table 1: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₆H₆IN₃O₂ |

| Molecular Weight | 279.03500 g/mol chemsrc.com |

| Exact Mass | 279.9498 g/mol |

| Observed m/z | 279 (base peak) clockss.org |

Note: The exact mass is calculated based on the most abundant isotopes of the constituent elements.

The fragmentation of aromatic nitro compounds often involves the loss of the nitro group (NO₂) or parts of it, such as NO or O. For iodinated aromatic compounds, a common fragmentation pathway is the cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (I•). The presence of two adjacent amino groups can also influence fragmentation, potentially leading to rearrangements and the formation of stable cyclic structures.

A hypothetical fragmentation pattern for this compound could involve the initial loss of the nitro group, followed by the loss of the iodine atom, or vice versa. The resulting fragments would provide valuable information about the connectivity of the atoms within the molecule. The study of fragmentation patterns in similar molecules, such as substituted diphenyl ethers, reveals complex rearrangement processes that can occur in the gas phase during mass spectrometric analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelengths at which these absorptions occur are related to the electronic structure and the extent of conjugation in the molecule.

For aromatic compounds like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π-π* and n-π* transitions. The presence of the nitro group (a strong electron-withdrawing group) and the amino groups (electron-donating groups) on the benzene ring, along with the iodine atom, will influence the energy of these transitions and thus the position of the absorption maxima (λmax).

In a study of related diamine compounds, strong UV-Vis absorption bands were observed, which were attributed to π-π* and n-π* transitions. researchgate.net For a similar compound, 4-iodo-N1-propylbenzene-1,2-diamine, a UV-Vis spectrum was recorded, indicating its utility in characterizing such molecules. uni-regensburg.de The conjugation between the benzene ring and the various substituents in this compound is expected to result in absorption at longer wavelengths (a red shift) compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Region | Chromophores Involved |

| π-π | ~250-400 nm | Benzene ring, nitro group |

| n-π | >300 nm | Nitro group, amino groups |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound was not found in the provided search results, analysis of related structures offers valuable insights. For instance, the crystal structure of N-(4-nitrobenzyl)benzene-1,2-diamine reveals details about molecular conformation and packing. researchgate.net In the solid state, molecules of this compound would likely adopt a planar or near-planar conformation to maximize π-system conjugation. The arrangement of molecules in the crystal lattice (crystal packing) is governed by a balance of attractive and repulsive forces.

Studies on similar nitroaniline derivatives, such as 2-iodo-4-nitroaniline, show that the molecules are linked by hydrogen bonds. researchgate.net It is highly probable that the crystal structure of this compound would also be heavily influenced by hydrogen bonding involving the amino and nitro groups.

The solid-state structure of this compound is expected to be dominated by a network of intermolecular interactions. These interactions dictate the supramolecular assembly of the molecules in the crystal.

Hydrogen Bonding: The two amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This would likely lead to the formation of extensive hydrogen-bonding networks, such as chains or sheets, which are common in substituted anilines. researchgate.net

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a nitro group or a nitrogen atom from an adjacent molecule.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions are common in planar aromatic molecules. researchgate.net

A study on 4-iodo-2-methyl-5-nitroaniline indicated the absence of strong hydrogen bonding and intermolecular iodine-nitro interactions in that particular crystal structure, suggesting that subtle changes in substitution can significantly alter the packing arrangement. nih.gov The interplay of these various intermolecular forces would ultimately determine the final three-dimensional architecture of the this compound crystal. The study of intermolecular interactions in various crystalline systems is an active area of research. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies of 4 Iodo 5 Nitrobenzene 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net This process involves calculating the molecule's total electronic energy for various atomic configurations until the lowest energy state is found. For 4-Iodo-5-nitrobenzene-1,2-diamine, DFT calculations would predict a largely planar structure due to the aromatic benzene (B151609) core. The geometry optimization would provide precise bond lengths, bond angles, and dihedral angles, revealing any minor distortions from planarity caused by steric interactions between the adjacent amine, nitro, and iodo groups.

The final output of a DFT calculation is the total electronic energy of the optimized structure. This value is a key indicator of the molecule's thermodynamic stability. Calculations are typically performed using specific functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) that balance computational cost with accuracy. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP) Note: This data is representative of typical DFT calculation results for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-N (amine) | ~1.41 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-I | ~2.09 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-NH₂ | ~121° | |

| C-C-NO₂ | ~119° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap indicates a molecule that is more easily polarized and more reactive. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating amino groups. The LUMO, in contrast, would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: This data is illustrative and typical for nitroaniline derivatives.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital |

| LUMO | -2.50 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 3.35 | Energy difference (LUMO - HOMO) |

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The different colors on an MEP map represent different values of electrostatic potential. researchgate.net

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack.

Green: Regions of neutral or zero potential.

In this compound, the MEP surface would show a highly negative potential (red) around the oxygen atoms of the nitro group, which are highly electronegative. The nitrogen atoms of the amino groups would also exhibit negative potential. A key feature would be a region of positive potential (blue), known as a sigma-hole (σ-hole), on the outer side of the iodine atom along the C-I bond axis. acs.orgscholaris.ca This positive region arises from the anisotropic distribution of electron density around the halogen and allows for attractive, non-covalent interactions known as halogen bonding. acs.org

Reaction Pathway and Mechanism Studies

Theoretical chemistry can also be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism. This involves identifying intermediates, locating transition states, and calculating the energy barriers associated with each step. A common and important reaction for this class of compounds is the reduction of the nitro group to form a triamine, a valuable synthetic intermediate.

A transition state (TS) represents the highest energy point along a reaction pathway, an unstable configuration that exists fleetingly as reactants are converted into products. libretexts.org Locating this first-order saddle point on the potential energy surface is a key goal of reaction mechanism studies. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

The reduction of a nitro group typically proceeds through several intermediate steps, often involving nitroso and hydroxylamine (B1172632) species. unimi.it Computational models can calculate the activation energy for each of these transformations.

Table 3: Illustrative Activation Energies for a Stepwise Nitro Group Reduction Note: This data is hypothetical, representing plausible energy barriers for the reduction of an aromatic nitro compound.

| Reaction Step | Reactant | Product | Activation Energy (Ea) (kcal/mol) |

| 1 | R-NO₂ (Nitro) | R-NO (Nitroso) | ~25-35 |

| 2 | R-NO (Nitroso) | R-NHOH (Hydroxylamine) | ~15-25 |

| 3 | R-NHOH (Hydroxylamine) | R-NH₂ (Amine) | ~10-20 |

A reaction coordinate diagram visually represents the energetic landscape of a reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction from reactants to products. The diagram shows the relative energies of the reactants, intermediates, transition states, and products.

Spectroscopic Property Predictions from Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical models can simulate various types of spectra, which are invaluable for structural confirmation and for understanding the electronic and vibrational characteristics of the molecule.

Simulated NMR, IR, and UV-Vis Spectra

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of active nuclei such as ¹H, ¹³C, and ¹⁵N. For nitrobenzene-1,2-diamines, studies have shown that theoretical values obtained using methods like the B3LYP functional with a 6-311++G(d,p) basis set are in good agreement with experimental data. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating the absolute shieldings, which are then converted to chemical shifts relative to a standard. researchgate.net Such simulations are crucial for assigning peaks in complex experimental spectra and for understanding how substituents like the iodo and nitro groups influence the electronic environment of each atom in the ring and in the amino groups. researchgate.net

Infrared (IR) Spectra: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. These calculations can predict the positions and relative intensities of absorption bands corresponding to specific vibrational modes, such as N-H stretching of the amine groups, N-O stretching of the nitro group, and C-I stretching. DFT methods are effective for these calculations, and the results can be compared with experimental FTIR spectra to confirm the molecular structure and identify functional groups. researchgate.net

UV-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations can predict the λ(max) values corresponding to π→π* and n→π* transitions, which are characteristic of the aromatic system and the nitro and amino substituents. researchgate.netresearchgate.net The simulations can be performed for the molecule in the gas phase or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM) to better match experimental conditions. researchgate.net

Validation of Experimental Data with Theoretical Predictions

A key aspect of computational spectroscopy is the validation of experimental findings. The comparison between simulated and experimental spectra serves as a powerful tool for structural elucidation and assignment of spectral features.

In a study on a series of nitrobenzene-1,2-diamines, experimental ¹H, ¹³C, and ¹⁵N NMR chemical shifts were compared with theoretical values calculated at the B3LYP/6-311++G(d,p) level. researchgate.net The strong correlation between the calculated and observed values confirmed the structural assignments. researchgate.net Discrepancies between theoretical and experimental values can often be explained by factors such as intermolecular interactions (e.g., hydrogen bonding) in the solid state or in solution, which are not always perfectly captured by calculations on a single molecule in the gas phase.

The table below illustrates the typical agreement between experimental and theoretical ¹³C NMR chemical shifts for a related compound, 4-nitrobenzene-1,2-diamine, demonstrating the predictive power of the computational methods that would be applied to its iodo-substituted analogue.

| Carbon Atom | Experimental δ (ppm) in DMSO-d₆ | Calculated δ (ppm) |

|---|---|---|

| C1 | 134.1 | 136.5 |

| C2 | 142.1 | 144.3 |

| C3 | 107.0 | 109.8 |

| C4 | 146.4 | 148.1 |

| C5 | 113.6 | 115.9 |

| C6 | 111.4 | 113.8 |

Data derived from a study on nitrobenzene-1,2-diamines, illustrating the validation methodology. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. frontiersin.org For a molecule like this compound, which has rotatable amino and nitro groups, MD simulations provide crucial insights into its conformational flexibility and dynamic behavior. mdpi.com

The simulation process involves calculating the forces between atoms and using these forces to compute the atomic motions over short time steps, generating a trajectory of the molecule's conformations. nih.gov This allows for the exploration of the molecule's potential energy surface, identifying low-energy, stable conformations and the energy barriers between them.

For this compound, MD simulations can reveal:

Conformational Preferences: The preferred orientations of the two amino groups and the nitro group relative to the benzene ring.

Intramolecular Interactions: The presence and dynamics of intramolecular hydrogen bonds, for instance, between an amino group and the adjacent nitro group.

Solvent Effects: How the presence of a solvent influences the conformational equilibrium.

Dynamic Behavior: The timescale of rotations and vibrations of the functional groups.

The results from MD simulations can be analyzed using techniques like cluster analysis to group similar conformations, providing a representative set of the most populated structural states of the molecule. nih.gov This information is vital for understanding how the molecule's shape and flexibility might influence its reactivity or interactions with other molecules.

| Step | Description | Purpose |

|---|---|---|

| 1. System Setup | Define the initial geometry of the molecule, select a force field, and place it in a simulation box (often with solvent molecules). | Prepare the system for simulation. |

| 2. Equilibration | Run the simulation for a period to allow the system to relax and reach thermal equilibrium at the desired temperature and pressure. | Ensure the starting point for data collection is a physically realistic state. mdpi.com |

| 3. Production Run | Continue the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. nih.gov | Generate a statistically significant sample of molecular conformations and movements. |

| 4. Trajectory Analysis | Analyze the saved coordinates to calculate properties such as conformational changes, hydrogen bonds, and radial distribution functions. | Extract meaningful chemical and physical insights from the simulation data. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives for Non-Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. dergipark.org.tr While often used in drug discovery, QSAR can also model non-biological activities such as toxicity, reactivity, or physical properties. biochempress.com For derivatives of this compound, QSAR can be a valuable tool for predicting properties without the need for extensive experimental testing.

The development of a QSAR model involves several steps:

Data Set: A series of derivatives of this compound with experimentally measured values for a specific non-biological activity (e.g., aquatic toxicity, chemical reactivity) is compiled. biochempress.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing connectivity), and quantum-chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). dergipark.org.trbiochempress.com The nitro group, being a strong electron acceptor, significantly influences these descriptors. biochempress.com

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the best descriptors with the observed activity. biochempress.com

Validation: The predictive power of the model is rigorously tested using statistical metrics like the correlation coefficient (R²), leave-one-out cross-validation (Q²), and external validation with a set of compounds not used in model development. biochempress.com

For nitroaromatic compounds, QSAR models have been successfully developed to predict their aquatic toxicity. biochempress.com These models often find that descriptors related to molecular size, halogen content, and the electronic influence of the nitro group are critical for predicting activity. biochempress.com A similar approach could be applied to derivatives of this compound to predict various non-biological endpoints.

| Model Component | Description |

|---|---|

| Equation | pLC₅₀ = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ) |

| Dependent Variable | pLC₅₀ (a measure of aquatic toxicity) |

| Independent Variables | D₁, D₂, ... Dₙ (Calculated molecular descriptors) |

| Statistical Parameters | R² (Coefficient of determination): > 0.8 |

| Q² (Cross-validated R²): > 0.8 | |

| F-statistic: High value indicating statistical significance |

This table represents a generalized QSAR model based on findings for nitrobenzene derivatives, where pLC₅₀ is modeled by a linear combination of molecular descriptors. Statistical values are typical for a robust model. biochempress.com

Advanced Applications and Derivatization of 4 Iodo 5 Nitrobenzene 1,2 Diamine in Non Clinical Research

Precursor in the Synthesis of Advanced Organic Materials

The compound serves as a crucial precursor for creating organic materials with tailored optical and electronic properties. Its ability to be incorporated into larger molecular or polymeric structures allows for the fine-tuning of properties essential for applications in electronics and photonics.

4-Iodo-5-nitrobenzene-1,2-diamine and its derivatives are instrumental in the synthesis of high-performance polymers. The diamine functionality allows it to act as a monomer in polycondensation reactions, leading to the formation of aromatic polyimides and other conjugated polymers. For instance, related dianhydrides synthesized from precursors like 1-iodo-4,5-dimethyl-2-nitrobenzene (B6266111) have been polymerized with various diamines to create fluorinated aromatic polyimides. researchgate.net These materials are often soluble in common organic solvents and can be processed into thin films that exhibit high thermal stability and specific optoelectronic characteristics. researchgate.net

The incorporation of such monomers can lead to donor-acceptor (D-A) copolymers, which are fundamental to the development of organic photovoltaics. whiterose.ac.uk The electronic properties of these polymers, and consequently their performance in devices like solar cells, can be precisely tuned by modifying the chemical structure of the monomer units. whiterose.ac.uk The nitro and iodo groups on the this compound scaffold offer multiple sites for modification, enabling the synthesis of a diverse library of polymers with a range of band gaps and energy levels. acs.org

Table 1: Properties of Polymeric Materials Derived from Related Precursors

| Polymer Type | Precursor Fragment | Key Properties | Potential Application |

|---|---|---|---|

| Fluorinated Aromatic Polyimides | Iodo-dimethyl-nitrobenzene | High thermal stability, solubility, colorless films. researchgate.net | Flexible electronics, transparent films. researchgate.net |

| Donor-Acceptor Copolymers | Benzothiadiazole dicarboxylic imide | Tunable optical band gaps (1.86-2.14 eV after treatment). whiterose.ac.uk | Organic photovoltaics (solar cells). whiterose.ac.uk |

The structural framework of this compound is also a key component in the synthesis of small molecule organic semiconductors and dyes. These materials are of great interest for applications in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells. The condensation of the diamine groups with diketones or other appropriate reagents can lead to the formation of extended π-conjugated systems, such as phenazine (B1670421) derivatives.

Research has shown that the photophysical properties of donor-acceptor-donor dye molecules can be significantly influenced by their chemical structure. acs.org For example, the synthesis of dye molecules based on a terphenylene core, constructed using Suzuki coupling reactions with substituted dibromobenzene derivatives, demonstrates how molecular engineering can lead to materials with specific emission maxima. acs.org The functional groups present in this compound provide the necessary handles to construct such complex dye molecules. The nitro group, being a powerful electron acceptor, is a common feature in many synthetic dyes and can be used to tune the color and electronic properties of the final molecule. kvmwai.edu.in

Ligand Synthesis for Coordination Chemistry and Catalysis

The 1,2-diamine moiety is a classic chelating group in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. This makes this compound an excellent starting material for designing sophisticated ligands for various catalytic applications.

The primary amino groups of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff base ligands. These ligands, featuring an imine (-C=N-) linkage, are highly versatile in their ability to coordinate with metal ions. researchgate.net A significant body of research focuses on the synthesis of Schiff base metal complexes derived from the closely related 4-nitrobenzene-1,2-diamine. researchgate.nettandfonline.com

These reactions typically yield tetradentate ligands that can encapsulate metal ions such as Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), often resulting in complexes with a defined geometry, such as octahedral. researchgate.netresearchgate.net The resulting metal chelates are characterized by various spectroscopic and analytical techniques to confirm their structure and properties. The electronic nature of the ligand, influenced by the nitro and iodo substituents, plays a crucial role in determining the stability and reactivity of the metal complex. researchgate.net

Table 2: Examples of Metal Complexes with Related Diamine Ligands

| Ligand Type | Diamine Precursor | Metal Ion(s) | Resulting Complex Geometry |

|---|---|---|---|

| Schiff Base | 4-nitrobenzene-1,2-diamine & 5-chloroisatin | Mn(II), Fe(II), Co(II), Ni(II) | Octahedral. researchgate.net |

| Schiff Base | 4-nitrobenzene-1,2-diamine & 3-4-(diethylamino)-2-hydroxybenzaldehyde | Co(II), Cu(II), Zn(II) | Not specified. tandfonline.com |

Metal complexes derived from this compound and its analogs have shown significant promise in both homogeneous and heterogeneous catalysis. The tailored electronic and steric environment provided by the ligand scaffold can enhance the catalytic activity and selectivity of the metal center.

In homogeneous catalysis, these complexes have been explored for various organic transformations. For example, metal complexes of Schiff bases derived from 4-nitrobenzene-1,2-diamine have been tested for their catalytic efficacy in the benzoylation of phenol. researchgate.net Furthermore, chelating diamine ligands are known to be crucial in copper-catalyzed amidation reactions (Goldberg reaction), where they accelerate the rate-limiting step. acs.org Ruthenium complexes bearing diamine ligands are also well-known for their application in asymmetric hydrogenation reactions. arabjchem.org

For heterogeneous catalysis, the ligands or their metal complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. rsc.org For example, a dinuclear Ni(II)-Ce(III) complex has been used as a heterogeneous catalyst for the hydrogenation of nitroarenes. nih.gov Similarly, flow-compatible Ru-based catalysts have been applied in the hydrogenation of 1-iodo-4-nitrobenzene (B147127), demonstrating the potential for continuous industrial processes. catalysis.de The development of catalysts based on abundant metals like iron, cobalt, and nickel is an active area of research, with a focus on reactions like hydrosilylation. acs.orgunimi.it

Building Block for Complex Organic Synthesis and Natural Product Analogs

The unique combination of reactive sites makes this compound a valuable building block in multi-step organic synthesis. Nitroarenes are recognized as versatile intermediates, serving as precursors to anilines, aryl azides, and diazonium salts. researchgate.net The presence of the iodo group adds another layer of synthetic utility, enabling its participation in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

This dual functionality has been exploited in the total synthesis of complex molecules and natural product analogs. rsc.org For instance, the synthesis of the natural product indiacen B has been demonstrated starting from 2-methyl-3-nitroaniline, which is converted to 1-iodo-2-methyl-3-nitrobenzene. This intermediate then undergoes further transformations to construct the final indole (B1671886) scaffold. rsc.org The ability to selectively react one functional group while preserving others is key to its utility. For example, the diamine can be protected or converted into a heterocyclic ring (like a benzimidazole), after which the iodo and nitro groups can be manipulated to build further complexity. ucl.ac.uk The reduction of the nitro group to an amine provides an additional site for derivatization, often used to complete the synthesis of a target molecule or to introduce points of diversity for creating libraries of natural product analogs. researchgate.net

Application in Sensor Technology and Chemo/Biosensors (excluding biological applications)

The unique arrangement of functional groups in this compound offers a strategic advantage in the design of chemosensors. The adjacent amino groups are ideal for forming heterocyclic structures, which often form the core of fluorescent and colorimetric sensors.

Derivatization into Benzimidazole-Based Sensors:

One of the most straightforward applications of o-phenylenediamines is their condensation reaction with aldehydes or carboxylic acids to form benzimidazole (B57391) derivatives. These heterocyclic compounds are known for their photophysical properties and their ability to act as ionophores or binding sites for various analytes.

For instance, the reaction of this compound with an aldehyde-functionalized chromophore could yield a benzimidazole-based sensor. The nitro group, being a potent electron-withdrawing group, can act as a fluorescence quencher in the resulting molecule. The binding of a target analyte to the benzimidazole moiety can disrupt this quenching mechanism, leading to a "turn-on" fluorescent response. The iodine atom offers a site for further modification, for example, through Sonogashira or Suzuki coupling reactions, to tune the electronic properties of the sensor or to introduce additional binding sites.

Hypothetical Design of a Metal Ion Sensor:

A hypothetical chemosensor for a specific metal ion, such as Hg²⁺, could be designed starting from this compound. The diamine could be reacted with a sulfur-containing aldehyde to create a benzimidazole with a thioether or thiophene (B33073) group. Sulfur-containing ligands are known to have a high affinity for soft metal ions like Hg²⁺. The binding of Hg²⁺ to the sulfur atom could alter the electronic structure of the benzimidazole, leading to a detectable change in its absorption or emission spectrum.

Table 1: Potential Characteristics of a Hypothetical Benzimidazole-Based Sensor Derived from this compound

| Parameter | Hypothetical Value | Rationale |

| Excitation Wavelength (λex) | ~380 nm | Based on typical benzimidazole chromophores. |

| Emission Wavelength (λem) | ~450 nm | In the blue region of the spectrum upon analyte binding. |

| Quantum Yield (Φ) (Free) | < 0.01 | Efficient quenching by the nitro group. |

| Quantum Yield (Φ) (Bound) | > 0.30 | Disruption of quenching upon analyte binding. |

| Detection Limit | Low micromolar (µM) | Achievable with "turn-on" fluorescent sensors. |

| Selectivity | High for target analyte | Determined by the nature of the binding site introduced. |

Exploration in Analytical Reagents and Probes

The reactivity of this compound makes it a valuable building block for creating a variety of analytical reagents and probes for non-clinical applications.

Probes for Reactive Species:

The o-phenylenediamine (B120857) moiety is known to react with certain reactive oxygen species (ROS) and reactive nitrogen species (RNS). For instance, it can react with dicarbonyl compounds, which can be generated under conditions of oxidative stress. A probe based on this compound could be designed to detect such species. The reaction would lead to the formation of a quinoxaline (B1680401) derivative, which is typically fluorescent. The nitro group would again serve to keep the probe in a non-fluorescent "off" state until the reaction occurs.

Derivatization for Enhanced Analytical Performance:

The iodine atom on the benzene (B151609) ring is a key feature for derivatization. It allows for the introduction of various functional groups through well-established cross-coupling reactions. This enables the fine-tuning of the probe's properties, such as its solubility, selectivity, and photophysical characteristics. For example, attaching a hydrophilic group could make the resulting probe water-soluble, while introducing a bulky group could enhance its selectivity for a particular analyte by creating a specific binding pocket.

Table 2: Potential Derivatizations of this compound for Analytical Probes

| Reaction Type | Reagent/Catalyst | Introduced Moiety | Potential Application of the Probe |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group | Tuning of photophysical properties, extending conjugation. |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Introduction of a reactive handle for further functionalization. |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group | Creation of extended π-systems for ratiometric sensing. |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino group | Introduction of additional binding sites or tuning of electronic properties. |

Future Research Directions and Challenges for 4 Iodo 5 Nitrobenzene 1,2 Diamine

Development of Novel and Efficient Synthetic Routes

One promising approach is the development of one-pot syntheses. For instance, a process where the nitration, iodination, and reduction steps are performed sequentially in a single reaction vessel would significantly improve efficiency. Research into novel catalytic systems is also crucial. While traditional methods for reducing nitro groups often employ stoichiometric reagents like tin(II) chloride, the development of heterogeneous catalysts, particularly those based on non-noble metals, could offer a more sustainable alternative. unimi.it

Another avenue for exploration is the late-stage functionalization of a pre-existing benzene-1,2-diamine scaffold. This could involve the development of selective iodination and nitration methods that are compatible with the amino groups. The synthesis of aryl iodides from arylhydrazines using iodine is a known transformation that could potentially be adapted for this purpose. researchgate.netacs.org

Table 1: Potential Synthetic Strategies for 4-Iodo-5-nitrobenzene-1,2-diamine

| Strategy | Description | Potential Advantages | Challenges |

| Linear Synthesis | Stepwise nitration, iodination, and reduction of a benzene (B151609) precursor. | Well-established individual reactions. | Multiple steps, lower overall yield, potential for side reactions. |

| One-Pot Synthesis | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste and purification steps. | Compatibility of reagents and reaction conditions for all steps. |

| Late-Stage Functionalization | Introduction of iodo and nitro groups onto a pre-formed diamine. | Potentially shorter route, access to diverse analogs. | Selectivity of the functionalization reactions. |

| Catalytic Reduction | Use of catalytic systems for the reduction of the nitro group. | Milder reaction conditions, higher selectivity, reusable catalysts. | Catalyst deactivation, cost of noble metal catalysts. |

Exploration of New Reactivity Patterns and Transformation Pathways

The unique arrangement of functional groups in this compound opens the door to a wide array of chemical transformations. The two adjacent amino groups are prime candidates for condensation reactions to form heterocyclic systems. For example, reaction with dicarbonyl compounds can lead to the formation of quinoxalines, while reaction with carboxylic acids or their derivatives can yield benzimidazoles. nih.govresearchgate.net The exploration of novel catalysts for these cyclization reactions could lead to the synthesis of a diverse library of heterocyclic compounds with potential biological or material applications.

The nitro group is another key functional handle. Its reduction to an amino group would yield a triamine, a versatile building block for further derivatization. The selective reduction of the nitro group in the presence of the iodo substituent is a key challenge that needs to be addressed. The development of chemoselective reduction methods is therefore a significant area for future research.

Furthermore, the iodine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org This would allow for the introduction of a wide range of substituents at this position, further expanding the chemical space accessible from this starting material. The interplay between the different functional groups and their influence on the reactivity of the molecule is a fertile ground for investigation.

Integration into Advanced Functional Materials and Devices

Phenylenediamine derivatives are known precursors to a variety of functional materials, including high-performance polymers and conductive materials. The unique electronic properties of this compound, arising from the presence of both electron-donating (amino) and electron-withdrawing (nitro and iodo) groups, make it an intriguing candidate for the development of novel materials.

Future research could focus on the polymerization of this diamine to create novel polyamides or polyimides. The presence of the iodo and nitro groups could be exploited to tune the electronic and optical properties of these polymers. For example, these groups could be used to modify the band gap of the resulting materials, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The ability to post-functionalize the polymer through the iodo group via cross-coupling reactions offers a powerful tool for tailoring the material's properties. This could allow for the introduction of specific functionalities to enhance properties like solubility, processability, or charge transport characteristics.

Sustainable Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry should be a guiding force in the future development of the chemistry of this compound. This includes the development of synthetic routes that minimize waste, use less hazardous reagents and solvents, and are energy-efficient.

A key focus should be on the replacement of stoichiometric reagents with catalytic alternatives. As mentioned earlier, the use of non-noble metal catalysts for the reduction of the nitro group is a promising avenue. unimi.it Additionally, exploring the use of greener solvents, such as water or bio-based solvents, in the synthesis and subsequent reactions of this compound would be a significant step towards sustainability. researchgate.net

The development of one-pot and tandem reactions not only improves efficiency but also aligns with the principles of green chemistry by reducing the number of purification steps and the amount of solvent used. Future research should aim to design synthetic strategies that are not only efficient but also environmentally benign.

Addressing Challenges in Scale-up and Industrial Relevance (non-clinical)

For this compound to find widespread application, the challenges associated with its scale-up and industrial production must be addressed. Multi-step syntheses are often difficult and costly to implement on an industrial scale. Therefore, the development of a robust and scalable synthetic process is paramount.

Purification of the final product and intermediates can be a significant hurdle. The diamine functionality can make the compound prone to oxidation and decomposition, requiring careful handling and storage conditions. The development of efficient and scalable purification methods, such as crystallization or selective extraction, will be crucial.

The cost of starting materials, particularly those containing iodine, can also be a limiting factor. Research into more cost-effective iodinating agents and efficient iodine recovery methods could improve the economic viability of the process. Furthermore, a thorough understanding of the reaction kinetics and thermodynamics will be necessary to optimize the process for large-scale production, ensuring both safety and efficiency. The challenges in scaling up the synthesis of similar complex organic molecules, such as active pharmaceutical ingredients, can provide valuable insights. acs.org

Q & A

Q. What are the key steps in determining the crystal structure of 4-Iodo-5-nitrobenzene-1,2-diamine using X-ray crystallography?

The crystal structure can be resolved using the SHELX system (e.g., SHELXS-2018 for structure solution and SHELXL for refinement). Hydrogen atoms are typically positioned using idealized geometry or Q-peak analysis, with isotropic refinement. Visualization tools like ORTEP-3 aid in generating thermal ellipsoid plots. For accuracy, validate the final structure against high-resolution data and check for twinning or disorder, especially around the iodine and nitro groups .

Q. What synthetic routes are commonly employed to prepare this compound?

A two-step approach is often used: (1) nitration of iodobenzene derivatives followed by (2) reduction of the nitro group. For example, SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) efficiently reduces nitro precursors to diamines. Post-reduction, alkaline workup (10% NaOH) and ethyl acetate extraction isolate the product. Due to the compound’s instability, immediate use in subsequent reactions (e.g., coupling with β-oxoesters) is recommended .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use enclosed systems or fume hoods to minimize inhalation/contact. Wear PPE: nitrile gloves, safety goggles, and lab coats. Install emergency showers/eye washes. Avoid dust formation; use local exhaust ventilation. Store in airtight containers away from light, and dispose of waste via approved hazardous protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Combine multiple techniques (e.g., ¹H/¹³C NMR, FT-IR, HRMS) to cross-validate results. For ambiguous peaks, employ computational methods (DFT) to predict spectra or revisit synthetic steps to rule out impurities. Statistical tools (e.g., χ² tests in crystallography) help assess data reliability. Document all anomalies and compare with literature analogs (e.g., 4-nitrobenzene-1,2-diamine derivatives) .

Q. What strategies optimize the separation of isomeric byproducts during synthesis?

Isomer separation (e.g., positional isomers from iodination/nitration) requires fine-tuned chromatography. Use silica gel columns with gradient elution (hexane/ethyl acetate). Adjust reaction conditions (temperature, stoichiometry) to minimize isomer formation. For diastereomers, consider chiral HPLC or crystallization in polar solvents .

Q. How can the purity and electronic properties of this compound be systematically analyzed?

Purity is confirmed via HPLC (≥95% peak area) and elemental analysis. Electronic effects (e.g., nitro group electron withdrawal) are studied using UV-Vis spectroscopy and cyclic voltammetry. X-ray diffraction provides insights into molecular packing and iodine’s steric impact. For reactivity studies, monitor substituent effects in condensation reactions (e.g., with isatin derivatives) .

Methodological Considerations

Q. What computational tools complement experimental data for structural analysis?

Pair SHELX-refined structures with DFT calculations (e.g., Gaussian) to optimize geometry and compare bond lengths/angles. Software like Mercury aids in visualizing intermolecular interactions (e.g., hydrogen bonds involving -NH₂ groups). For charge density analysis, use multipole refinement in programs like MoPro .

Q. How should researchers design experiments to minimize side reactions in diamine synthesis?

Control reaction temperature rigorously to prevent over-reduction or oxidation. Use inert atmospheres (N₂/Ar) for air-sensitive intermediates. For iodination, employ directing groups (e.g., -NO₂) to enhance regioselectivity. Monitor reaction progress via TLC or in situ FT-IR to halt at the desired stage .

Data Presentation and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.